molecular formula C20H20N4O2 B2836824 2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-06-2

2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2836824
CAS RN: 2034413-06-2
M. Wt: 348.406
InChI Key: ZKOGAYVLKJLJKV-UHFFFAOYSA-N
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Description

The compound appears to contain a dimethylamino group, a benzoyl group, and a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one group. Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants . The benzoyl group is a common component in various organic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, leveraging compounds like 2-thioxopyrimidinyl-5-(N,N-dimethylamino)formamidine. These synthetic pathways involve reactions with various acetal and hydrazonoyl halides, leading to the formation of complex pyrimidine structures with potential applications in medicinal chemistry and material science. The newly synthesized compounds' structures are confirmed through chemical and spectroscopic evidence, indicating a promising approach for generating novel heterocyclic systems with specific functionalities (Hassneen & Abdallah, 2003).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation. This innovative approach has facilitated the rapid synthesis of compounds with insecticidal and antibacterial potential, demonstrating the utility of such chemical entities in developing new agrochemicals and antibiotics. The synthesized compounds exhibit promising biological activities, underscoring the importance of novel synthetic methodologies in accelerating the discovery of potential therapeutic agents (Deohate & Palaspagar, 2020).

Catalytic Synthesis of Pyrrolo[2,3-d]Pyrimidine Derivatives

Another research application involves the catalytic synthesis of pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, showcasing the versatility of dimethylamino-containing compounds in facilitating efficient synthetic transformations. The use of 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst under solvent-free conditions highlights an eco-friendly and highly effective method for constructing complex molecules with potential pharmacological applications (Khashi, Davoodnia, & Chamani, 2014).

Synthesis and Antimicrobial Activity

The compound's framework has also been explored in the synthesis of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, demonstrating significant antibacterial activity. This synthesis pathway opens avenues for developing novel antimicrobial agents to combat resistant bacterial strains, highlighting the compound's utility in addressing critical public health challenges (Narayana, Rao, & Rao, 2009).

properties

IUPAC Name

5-[3-(dimethylamino)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-22(2)15-7-5-6-14(12-15)19(25)23-11-9-17-16(13-23)20(26)24-10-4-3-8-18(24)21-17/h3-8,10,12H,9,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOGAYVLKJLJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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